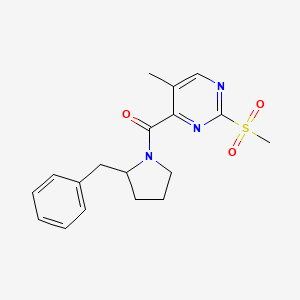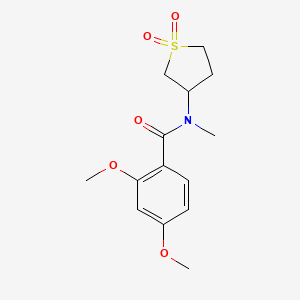
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzamide derivatives, similar to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide," often involves multi-step chemical reactions. These processes typically start with the functionalization of benzoyl chloride or benzoyl acid precursors, followed by reactions with specific amines or alcohols under controlled conditions to introduce the desired substituents and achieve the targeted compound structure (Al Mamari et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide," is characterized using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation. Structural analyses reveal the presence of specific functional groups and their arrangement, influencing the compound's chemical behavior and interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives are influenced by the substituents attached to the benzamide core. These compounds participate in various chemical reactions, including hydrolysis, amide bond formation, and N-alkylation, depending on the functional groups present. The chemical properties of these compounds, such as reactivity, stability, and solubility, are determined by their molecular structure and the electronic characteristics of the substituents (Grunder-Klotz & Ehrhardt, 1991).
作用機序
Target of Action
The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the inward rectification of potassium ions, which can lead to hyperpolarization of the cell membrane and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion homeostasis in the cell. This can influence various biochemical pathways, particularly those involved in neuronal signaling and cardiac function .
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide can lead to a decrease in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Action Environment
The action, efficacy, and stability of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), as well as the presence of other molecules that can interact with the compound or its target .
Safety and Hazards
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-15(10-6-7-21(17,18)9-10)14(16)12-5-4-11(19-2)8-13(12)20-3/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOVEJLYXZANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

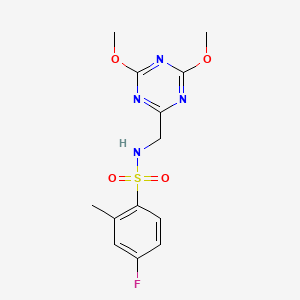


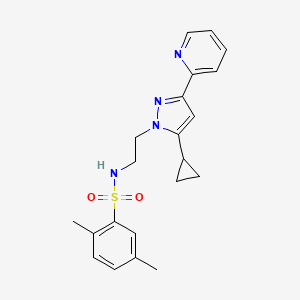

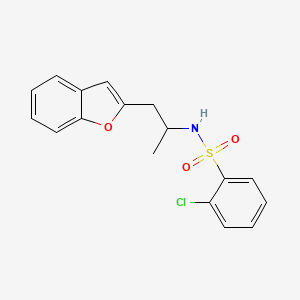

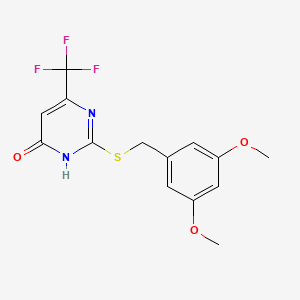
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)
